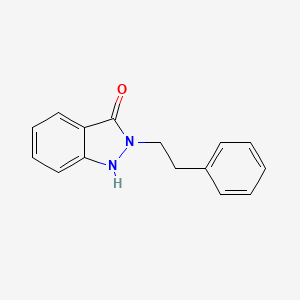

2-Phenethyl-1,2-dihydro-indazol-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-(2-phenylethyl)-1H-indazol-3-one |

InChI |

InChI=1S/C15H14N2O/c18-15-13-8-4-5-9-14(13)16-17(15)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

InChI Key |

HCKFBGZZOSOLAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Phenethyl 1,2 Dihydro Indazol 3 One

Mechanistic Pathways of Indazolone Formation

One of the foundational methods utilized is the Davis-Beirut reaction, which leverages the in situ generation of highly reactive nitroso intermediates to construct various 2H-indazoles and their derivatives, including indazolones. nih.gov This reaction highlights the diverse chemistry accessible from common starting materials under redox-neutral conditions. nih.gov

The crucial step in the synthesis of the indazolone ring is the formation of the nitrogen-nitrogen (N-N) bond. Several strategies have been developed to accomplish this key transformation.

A widely employed method involves the base-mediated condensation of a primary amine with an in situ-generated o-nitrosobenzaldehyde from an o-nitrobenzyl alcohol. nih.govorganic-chemistry.org In this pathway, the primary amine attacks the nitroso group, initiating a sequence of cyclization and dehydration to form the indazolone ring. aub.edu.lbnih.gov The reaction's success is often dependent on the base and solvent system; for instance, using potassium hydroxide (B78521) in isopropanol (B130326) can effectively direct the reaction towards the indazolone product by influencing the reactivity of the intermediates. aub.edu.lb

Reductive N-N bond formation offers an alternative, metal-free approach. For example, tetrahydroxydiboron (B82485) (B₂(OH)₄) can mediate the coupling of both aliphatic and aromatic amines with appropriate precursors under mild conditions, providing a broad substrate scope for 2-substituted indazolones. organic-chemistry.org

Oxidative cyclization presents another pathway, starting from 2-aminomethyl-phenylamines. organic-chemistry.org This method involves the oxidation of the anilinic nitrogen to a nitroso compound, which then undergoes an intramolecular nucleophilic addition and cyclization to form the N-N bond, yielding various indazole isomers. organic-chemistry.org

The following table summarizes different methodologies for N-N bond formation in indazolone synthesis.

Table 1: Methodologies for N-N Bond Formation in Indazolone Synthesis| Method | Key Reagents/Conditions | Starting Materials | Mechanism Highlights | Citations |

|---|---|---|---|---|

| Base-Mediated Condensation | KOH, Isopropanol, Heat | o-Nitrobenzyl alcohol, Primary amine | In situ formation of o-nitrosobenzaldehyde, amine condensation at the nitroso group. | nih.govaub.edu.lborganic-chemistry.org |

| Reductive Coupling | B₂(OH)₄ | Nitro-precursors, Amines | Metal-free reductive N-N bond formation. | organic-chemistry.org |

| Oxidative Cyclization | (NH₄)₂MoO₄, H₂O₂ | 2-Aminomethyl-phenylamines | Oxidation of anilinic nitrogen to a nitroso group followed by intramolecular cyclization. | organic-chemistry.org |

| Davis-Beirut Reaction | Base (e.g., KOH), Alcohol/Water | o-Nitrobenzyl alcohol, Primary amine | N-N bond-forming heterocyclization via a nitroso imine or nitroso benzaldehyde (B42025) intermediate. | researchgate.netnih.gov |

The reactive intermediate, o-nitrosobenzaldehyde, is central to many synthetic routes leading to 2-substituted indazolones. organic-chemistry.orgsunderland.ac.uk Its transient nature means it is almost always generated in situ to avoid isolation. ucdavis.edusunderland.ac.uk

The most common precursor for this intermediate is o-nitrobenzyl alcohol. escholarship.orgorganic-chemistry.org Under strongly basic conditions (e.g., 20 equivalents of KOH at 100 °C), o-nitrobenzyl alcohol is converted to o-nitrosobenzaldehyde. ucdavis.edu A more recent and milder approach utilizes photochemical energy. ucdavis.edusunderland.ac.uk Irradiation with UV light (e.g., >365 nm) can efficiently convert o-nitrobenzyl alcohols into o-nitrosobenzaldehyde in an aqueous solvent at room temperature. nih.govsunderland.ac.uk

The proposed photochemical mechanism begins with the light-induced formation of an aci-nitro intermediate from the o-nitrobenzyl alcohol. nih.gov This is followed by a 6π electrocyclization to an N-hydroxy anthranil (B1196931) species, which then fragments and loses a molecule of water to yield o-nitrosobenzaldehyde. nih.gov Once formed, the primary amine can condense with the intermediate at either the aldehyde or the nitroso group. nih.gov Both pathways can ultimately lead to the indazolone product through subsequent cyclization, dehydration, and tautomerization steps. nih.gov

While the primary mechanisms for indazolone formation are typically described as condensations and heterocyclizations, radical pathways can play a role, particularly in side reactions or alternative synthetic strategies. aub.edu.lbnih.gov

In photochemical syntheses of indazolones from halogenated o-nitrobenzyl alcohols, dehalogenation is a known competing reaction that is understood to be radical-mediated. nih.gov The compatibility of a photochemical method with halide substrates is a significant advantage, as it suggests the desired cyclization can outcompete the radical dehalogenation pathway. nih.gov

Furthermore, some mechanistic studies of N-N bond formation suggest the involvement of diradical intermediates. researchgate.net For instance, the electrochemical synthesis of related heterocyclic structures indicates that N-N bond formation can proceed through a diradical intermediate, as opposed to a cationic mechanism observed in other cyclizations. researchgate.net While not the most commonly cited pathway for the synthesis of 2-phenethyl-1,2-dihydro-indazol-3-one, the potential for radical involvement under certain conditions, particularly those involving electrochemistry or photochemistry, cannot be entirely discounted.

Intramolecular Rearrangements and Cyclizations

The indazolone scaffold is not static and can participate in various intramolecular reactions, leading to more complex heterocyclic systems. A notable example is the tandem transformation of 2-aryl-1,2-dihydro-3H-indazol-3-ones into 2,3-diaryl-2,3-dihydroquinazolin-4(1H)-ones. acs.org This reaction is achieved by treating the indazolone with an aldehydic N-tosylhydrazone in the presence of a palladium catalyst. The proposed mechanism involves the nucleophilic attack of the indazolone on a Pd-carbenoid complex, followed by an intramolecular ring expansion driven by the cleavage of the N-N bond. acs.org

Another type of intramolecular cyclization is observed in the reaction of specific indazole precursors. For example, the reaction of 5H-indazolo[3,2-b]benzo[d]-1,3-oxazine with potassium iodide leads to an unexpected product, indazolo[2,1-a]indazol-6(12H)-one. nih.gov This transformation proceeds via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, where the iodide first acts as a nucleophile to open the oxazine (B8389632) ring, and a subsequent intramolecular N-alkylation results in the new cyclized product. nih.gov

Intermolecular Reactions and Functional Group Transformations

The 2-substituted indazolone core can be further modified through various intermolecular reactions, allowing for late-stage functionalization. nih.gov These transformations are valuable for creating diverse libraries of compounds for biological screening.

The indazolone scaffold is amenable to several modern coupling reactions. These include palladium-catalyzed cross-couplings, the Sonogashira reaction for introducing alkyne moieties, and 1,3-dipolar cycloadditions with nitrile oxides. nih.gov Furthermore, both copper-catalyzed and copper-free "click" reactions can be employed for late-stage modifications. nih.gov Amide couplings, often facilitated by reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are also used to append new functionalities. nih.gov

Indazolones also react with other classes of compounds. For instance, 1-arylindazolones can undergo a cascade C–H activation and [4+2] annulation reaction with sulfoxonium ylides, catalyzed by iridium(III) or rhodium(III), to produce complex fused systems like 8H-indazolo[1,2-a]cinnolines. rsc.org

Nucleophilic Substitution Reactions in Indazolone Scaffolds

Nucleophilic substitution reactions provide an effective route to a diverse set of 2-substituted 1H-indazolones. These reactions often start with fused indazole systems, such as oxazino-, oxazolino-, or benzoxazin[3,2-b]indazoles. nih.gov When these substrates are treated with a variety of nucleophiles, a ring-opening reaction occurs, yielding the desired indazolone. nih.gov This method is particularly useful for accessing derivatives that are difficult to synthesize through other means. nih.gov

The scope of nucleophiles is broad and includes thiolates, alkoxides, amines, iodide, and cyanide. nih.gov These reactions are often accelerated using microwave irradiation. nih.gov

The following table details the types of nucleophiles used and the resulting functional groups introduced onto the indazolone scaffold.

Table 2: Nucleophilic Ring-Opening of Fused Indazoles to Form 2-Substituted 1H-Indazolones| Nucleophile | Reagent Example | Resulting Functional Group | Citation |

|---|---|---|---|

| Thiolates | Sodium thiophenoxide | 2-(Arylthiomethyl)phenyl | nih.gov |

| Alkoxides | Sodium methoxide | 2-(Alkoxymethyl)phenyl | nih.gov |

| Amines | Pyrrolidine | 2-(Aminomethyl)phenyl | nih.gov |

| Iodide | Potassium iodide | 2-(Iodomethyl)phenyl | nih.gov |

| Cyanide | Sodium cyanide | 2-(Cyanomethyl)phenyl | nih.gov |

An interesting variation of this reactivity is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) reaction. nih.gov In one documented case, iodide attacks the fused ring system, leading to a ring-opened intermediate. This intermediate then undergoes a subsequent intramolecular N-alkylation, with iodide acting as a leaving group, to form a new heterocyclic ring fused to the indazole core. nih.gov

Tandem and Cascade Processes involving Indazolones

Tandem and cascade reactions offer an efficient and atom-economical approach to synthesizing complex molecules from simpler precursors in a single operation, avoiding the need for isolating intermediates. In the context of indazolone chemistry, these processes are pivotal for the construction of various heterocyclic systems, particularly quinazolinones.

A significant tandem transformation involves the conversion of 2-aryl-1,2-dihydro-3H-indazol-3-ones into 2,3-di(hetero)aryl-2,3-dihydroquinazolin-4(1H)-ones. organic-chemistry.orgacs.org This reaction is achieved through a palladium-catalyzed process that proceeds via a cascade of carefully orchestrated steps. The reaction utilizes aldehydic N-tosylhydrazones as a key reagent. organic-chemistry.org While the specific substrate this compound is not explicitly mentioned in the reviewed literature, the described methodology for 2-aryl-indazolones is highly relevant and applicable. The phenethyl group at the N2 position is an alkyl-aryl substituent, and the reaction is expected to proceed in a similar manner.

Scheme 1: Palladium-Catalyzed Tandem Transformation of a 2-Aryl-1,2-dihydro-indazol-3-one to a 2,3-Diaryl-2,3-dihydroquinazolin-4(1H)-one.

The reaction mechanism is initiated by the base-mediated decomposition of the N-tosylhydrazone, which generates a palladium-carbenoid complex. acs.org This is followed by a nucleophilic attack of the indazolone on the palladium-carbenoid. The subsequent step involves an intramolecular ring expansion, which occurs through the cleavage of the N-N bond within the indazolone core, ultimately leading to the formation of the quinazolinone ring system. organic-chemistry.orgacs.org This one-pot conversion of an indazole nucleus to a quinazoline (B50416) nucleus showcases the efficiency of carbene insertion into an N-N bond. organic-chemistry.org

The utility of this synthetic strategy has been demonstrated in the synthesis of bioactive molecules, such as the calcium receptor antagonist NPS 53574, underscoring its importance in medicinal chemistry. acs.org The reaction conditions are generally mild, and the method exhibits good tolerance for a variety of functional groups, resulting in good to excellent yields of the quinazolinone products. organic-chemistry.org

Detailed research has led to the optimization of various reaction parameters to maximize the yield of the desired quinazolinone products. These parameters include the choice of base, solvent, and the loading of the palladium catalyst. organic-chemistry.org A summary of typical reaction conditions and findings is presented in the table below.

| Parameter | Variation | Observation |

| Catalyst | Pd(OAc)₂ | Effective in catalyzing the carbene insertion. |

| Base | K₂CO₃, Cs₂CO₃ | Essential for the generation of the Pd-carbenoid. |

| Solvent | Toluene, Dioxane | Solvents that can sustain the reaction temperature and solubilize the reactants are preferred. |

| Reactant | Aldehydic N-tosylhydrazones | Source of the carbene for the insertion and ring expansion. |

Structural Features and Characterization Methodologies

Conformational Analysis of 2-Phenethyl-1,2-dihydro-indazol-3-one

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the phenethyl substituent attached to the nitrogen at position 2 of the indazolone core. The phenethyl group, consisting of a benzene (B151609) ring connected to a two-carbon ethyl linker, can adopt various spatial arrangements. The stability of these conformers is influenced by steric hindrance and non-covalent interactions.

The rotation around the N-CH2 and CH2-CH2 bonds of the phenethyl group gives rise to different staggered and eclipsed conformations. The most stable conformations will seek to minimize steric clashes between the bulky phenyl group and the indazolone ring system. It is anticipated that the anti-conformation, where the phenyl group and the indazolone ring are positioned as far apart as possible, would be the most energetically favorable. Conversely, gauche and eclipsed conformations, where these groups are in closer proximity, would be of higher energy due to increased steric repulsion. The study of these conformational preferences is crucial as the three-dimensional shape of the molecule can significantly influence its biological activity.

Analytical Techniques for Structural Elucidation

A suite of analytical methods is employed to confirm the structure and purity of this compound. These techniques can be broadly categorized into spectroscopic, chromatographic, and crystallographic methods.

Spectroscopic techniques are indispensable for determining the molecular structure of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, specific chemical shifts in the ¹H and ¹³C NMR spectra are indicative of the different types of protons and carbons present in the molecule. nih.gov

Interactive Table: ¹H NMR Spectroscopic Data for this compound nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.64 | s | 1H | NH | |

| 7.79 | d | 7.9 | 1H | Aromatic CH (Indazolone) |

| 7.49 | t | 7.7 | 1H | Aromatic CH (Indazolone) |

| 7.28–7.11 | m | 7H | Aromatic CH (Indazolone and Phenyl) | |

| 4.17 | t | 7.5 | 2H | N-CH₂ |

| 3.10 | t | 7.5 | 2H | Ph-CH₂ |

Interactive Table: ¹³C NMR Spectroscopic Data for this compound nih.gov

| Chemical Shift (δ) ppm | Assignment |

| 162.2 | C=O |

| 146.5 | Aromatic C (Indazolone) |

| 138.1 | Aromatic C (Phenyl) |

| 131.7 | Aromatic CH (Indazolone) |

| 128.71 | Aromatic CH (Phenyl) |

| 128.69 | Aromatic CH (Phenyl) |

| 126.7 | Aromatic CH (Phenyl) |

| 123.5 | Aromatic C (Indazolone) |

| 122.1 | Aromatic CH (Indazolone) |

| 118.5 | Aromatic CH (Indazolone) |

| 112.3 | Aromatic C (Indazolone) |

| 45.8 | N-CH₂ |

| 34.7 | Ph-CH₂ |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) group, N-H bond, and C-H bonds of the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 239.1179, with an experimentally found value of 239.1185, confirming the molecular formula C₁₅H₁₅N₂O. nih.gov

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. Thin-Layer Chromatography (TLC) is often used to monitor the progress of a chemical reaction, while column chromatography is a standard method for purification. scispace.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the final compound. By using a suitable stationary phase and mobile phase, it is possible to separate the target compound from any impurities. For compounds similar in structure, reversed-phase HPLC has been shown to be effective. nih.gov The purity is typically determined by the area percentage of the main peak in the chromatogram. A sharp, symmetrical peak is indicative of a pure compound. In the synthesis of this compound, the compound was isolated as a yellow solid with a melting point of 156–158 °C, which also serves as an indicator of purity. nih.gov

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related indazolone derivatives provides insights into the expected structural features.

In the crystal lattice of a related indazole derivative, the indazole ring system is nearly planar. nih.gov Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the packing of the molecules in the crystal. For this compound, it is expected that the indazolone core would be largely planar, and the phenethyl group would adopt a low-energy conformation. The presence of the N-H group allows for the formation of hydrogen bonds, which would be a significant feature in its crystal packing. The phenyl group could also participate in π-π stacking interactions with adjacent molecules.

Theoretical and Computational Investigations of 2 Phenethyl 1,2 Dihydro Indazol 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure, stability, and electronic properties that are often difficult or impossible to obtain through experimental means alone. These calculations solve the Schrödinger equation, or its approximations, for a given molecule to determine its energy and wavefunction. From these, a wealth of information can be derived.

For 2-phenethyl-1,2-dihydro-indazol-3-one, methods like Density Functional Theory (DFT) would be employed to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. The results of these calculations can be validated by comparing them against experimental data. For instance, calculated nuclear magnetic resonance (NMR) chemical shifts can be compared to experimental spectra. nih.gov High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular mass, which corresponds to the molecular formula C₁₅H₁₄N₂O. nih.gov

Key properties that can be determined for this compound through quantum chemical calculations include:

Molecular Orbital Analysis: Understanding the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents or biological macromolecules.

Vibrational Frequencies: Calculation of vibrational frequencies can predict the molecule's infrared (IR) spectrum, helping to identify characteristic functional group vibrations.

The following table illustrates the types of data that would be generated from a typical quantum chemical calculation for this molecule.

| Calculated Property | Potential Significance for this compound |

| Total Energy | Indicates the thermodynamic stability of the molecule. |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | Affects solubility and intermolecular interaction forces. |

| Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack. |

Molecular Modeling and Docking Studies

The indazolone core is a recognized scaffold in medicinal chemistry, known for its presence in compounds with a range of biological activities. nih.gov Molecular modeling, and specifically molecular docking, are computational techniques used to predict how a molecule (a ligand) binds to the active site of a biological target, typically a protein or enzyme. nih.gov This process is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net

While specific docking studies for this compound are not extensively reported, the methodology can be described. The process involves:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, often from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized, often using the quantum chemical methods described previously.

Docking Simulation: A docking algorithm, such as AutoDock, is used to systematically place the ligand in various orientations and conformations within the receptor's binding site. nih.gov

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the active site.

For this compound, the phenethyl group provides a significant hydrophobic component, while the indazolone ring contains hydrogen bond donors (N-H) and acceptors (C=O), making it a candidate for interacting with various biological targets. Docking studies could explore its potential as an inhibitor of enzymes like cyclooxygenases (COX) or as a ligand for receptors such as adenosine (B11128) receptors, which are common targets for anti-inflammatory and neurological drugs. nih.govresearchgate.net

| Interaction Type | Potential Moieties in this compound |

| Hydrogen Bonding | Carbonyl oxygen (acceptor), N-H group (donor) |

| Hydrophobic Interactions | Phenethyl group, benzene (B151609) ring of the indazolone core |

| Pi-Pi Stacking | Benzene ring of the indazolone, phenyl ring of the phenethyl group |

Prediction of Reactivity and Selectivity

Computational chemistry can predict the most likely sites of chemical reactions on a molecule. For this compound, this involves identifying which atoms are most susceptible to attack by electrophiles or nucleophiles. Reactivity descriptors, derived from quantum chemical calculations, are used for this purpose.

One common approach is the analysis of Fukui functions , which indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This helps to identify the most electrophilic and nucleophilic sites. Another related concept is the local softness , which also points to the most reactive sites in the molecule.

For the indazolone ring system, key reactive sites would include:

The carbonyl carbon, which is electrophilic.

The oxygen and nitrogen atoms, which have lone pairs and are nucleophilic.

The aromatic ring, which can undergo electrophilic substitution.

Predicting selectivity—for example, in N-alkylation or acylation reactions—can also be achieved by calculating the relative energies of the possible products or the activation energies of the competing reaction pathways. This allows chemists to forecast the most likely outcome of a reaction before performing it in the lab, saving time and resources.

Tautomeric Equilibria Analysis in Indazolone Systems

Tautomerism, the migration of a proton between two atoms in a molecule, is a critical phenomenon in heterocyclic chemistry. nih.gov The tautomeric form of a molecule can significantly affect its chemical reactivity, biological activity, and spectroscopic properties. nih.gov The indazolone core can exist in several tautomeric forms. For this compound, the primary equilibrium is between the keto (amide) form and the enol (iminol) form.

The main tautomeric forms relevant to the indazolone scaffold are:

3-Oxo form (Amide): This is the 1,2-dihydro-indazol-3-one structure.

3-Hydroxy form (Iminol): This would be 2-phenethyl-2H-indazol-3-ol.

Quantum chemical calculations are the primary tool for analyzing tautomeric equilibria. By calculating the relative energies of each tautomer in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), chemists can predict which form is more stable and therefore predominates under given conditions. nih.govnih.gov The energy difference between tautomers determines their relative populations at equilibrium. Theoretical calculations have shown that for many heterocyclic ketones, the keto form is significantly more stable than the enol form, though this can be influenced by substitution and solvent effects. nih.gov Understanding this equilibrium is vital, as the different tautomers present different hydrogen bonding patterns and shapes, which would lead to different interactions in a biological receptor site. nih.gov

| Tautomeric Form of the Indazolone Core | Key Structural Feature | Relative Stability (General Trend) |

| 3-Oxo (Amide) | C=O (carbonyl) | Generally more stable |

| 3-Hydroxy (Iminol) | C=N-OH (enol-like) | Generally less stable |

Structure Activity Relationship Sar Studies of 2 Phenethyl 1,2 Dihydro Indazol 3 One Derivatives

Impact of N2-Substitution on Compound Activity

The substitution at the N2 position of the indazolone core is a key determinant of the biological activity of these compounds. The nature of the substituent at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Research on various indazole-based compounds has consistently highlighted the importance of the N-substituent. For instance, in a series of indazole-based diarylurea derivatives designed as anticancer agents, the N-position of the central pyridine (B92270) ring was found to play a pivotal role in their antiproliferative activity nih.gov. While this study does not focus on 2-phenethyl-1,2-dihydro-indazol-3-one specifically, it underscores the general principle that modifications at the nitrogen atom of the indazole ring system are critical for biological function.

In the context of 2-substituted indazolones, the phenethyl group (a two-carbon chain attached to a phenyl group) at the N2 position of the target compound is a significant feature. The length of the alkyl chain and the nature of the aromatic ring can be systematically varied to probe their effect on activity. For example, comparing the activity of 2-phenethyl derivatives with 2-benzyl or other 2-alkyl or 2-aryl substituted indazolones can provide valuable SAR insights. A study on N(2)-arylindazol-3(2H)-ones demonstrated that direct N-arylation could lead to compounds with significant anti-inflammatory effects austinpublishinggroup.com. This suggests that aryl substituents at the N2 position can confer potent biological activity.

The synthesis of various N2-substituted indazolones allows for a systematic exploration of the SAR. For example, a photochemical method for the preparation of 1,2-dihydro-3H-indazol-3-ones has been developed, enabling the synthesis of a range of N2-substituted derivatives, including those with alkyl, allyl, and propargyl groups ucdavis.edu. The availability of such synthetic routes is essential for generating a library of compounds for biological screening and SAR studies.

| N2-Substituent | General Effect on Activity | Reference |

| Aryl groups | Can confer anti-inflammatory activity. | austinpublishinggroup.com |

| Alkyl groups | The length and branching of the alkyl chain can modulate activity. | ucdavis.edu |

| Phenethyl group | Provides a specific combination of lipophilicity and aromatic interaction potential. |

Influence of Aromatic and Aliphatic Substituents on Indazolone Core

Studies on related 2-phenyl-2H-indazole derivatives have shown that the introduction of electron-withdrawing groups on the 2-phenyl ring can enhance antiprotozoal activity nih.gov. This finding suggests that similar substitutions on the phenyl ring of the 2-phenethyl group in this compound could be a promising strategy for modulating its biological profile. The electronic nature of the substituent (electron-donating vs. electron-withdrawing) can influence the molecule's interaction with its biological target.

Furthermore, substitutions on the benzene (B151609) ring of the indazolone core itself are also critical. For example, in a series of indazol-3-carboxylic acid derivatives with antispermatogenic activity, the presence of halogen or methyl groups on the indazole ring was found to be essential for activity austinpublishinggroup.com. This highlights the importance of exploring a range of substituents, including halogens, alkyl groups, and other functional groups, on the indazolone core of this compound.

A review of biologically active indazoles indicates that the presence of two substituents at the ortho- and para-positions of the indazole ring can increase activity in some cases austinpublishinggroup.com. This suggests that the substitution pattern, in addition to the nature of the substituents, is a critical parameter in the SAR of these compounds.

| Substitution Position | Substituent Type | Potential Effect on Activity | Reference |

| Phenyl ring of N2-phenethyl group | Electron-withdrawing groups (e.g., -Cl, -CF3) | May enhance activity against certain targets. | nih.gov |

| Indazolone core | Halogens (e.g., -Cl, -F) | Can be essential for specific biological activities. | austinpublishinggroup.com |

| Indazolone core | Methyl groups | Can be important for certain biological activities. | austinpublishinggroup.com |

| Indazolone core | Ortho- and para-disubstitution | May lead to increased activity. | austinpublishinggroup.com |

Stereochemical Considerations in Indazolone Derivatives

Stereochemistry can play a pivotal role in the biological activity of drug molecules, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. For chiral molecules, one enantiomer is often more active than the other, a phenomenon known as eudismic ratio.

While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the ethyl linker of the phenethyl group or on the indazolone core, would lead to stereoisomers. Research on other chiral indazole derivatives has demonstrated the profound impact of stereochemistry on their biological activity nih.govnih.gov. For example, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, highlighting the importance of a specific stereochemical configuration for biological recognition and effect nih.govnih.gov.

In the context of indazole derivatives, a study on 5-HT2C receptor agonists showed that the (S)-enantiomer of 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) possessed high agonistic activity, indicating a clear stereochemical preference for the receptor nih.gov. This emphasizes that if chiral derivatives of this compound were to be synthesized, the separation and biological evaluation of individual enantiomers would be crucial to fully understand their SAR. The differential interaction of enantiomers with their biological targets can be attributed to the three-dimensional arrangement of atoms, which can lead to different binding affinities and efficacies nih.gov.

Therefore, any rational drug design program involving derivatives of this compound that introduces chirality must consider the synthesis of enantiomerically pure compounds or the separation of racemates to assess the activity of each stereoisomer independently.

Rational Design of Indazolone Analogs

Rational drug design is an iterative process that utilizes the understanding of a biological target's structure and the SAR of lead compounds to design more potent and selective drugs. This approach aims to move away from random screening towards a more targeted and efficient discovery process.

For indazolone analogs, rational design strategies can be employed to optimize their therapeutic potential. This involves identifying the key pharmacophoric features of the this compound scaffold and making targeted modifications to enhance its interaction with a specific biological target. For instance, if the phenethyl group is found to be crucial for activity, analogs with different substituents on the phenyl ring or variations in the linker length could be designed to probe the binding pocket of the target protein.

Structure-based drug design, a key component of rational design, can be utilized if the three-dimensional structure of the biological target is known. Molecular docking studies can predict the binding mode of this compound derivatives and guide the design of new analogs with improved binding affinity and selectivity nih.gov. For example, a study on indazole-based diarylurea derivatives used molecular docking to explore SAR and interaction mechanisms, leading to the identification of a promising anticancer agent nih.gov.

Another approach is ligand-based drug design, which is employed when the structure of the target is unknown. This method relies on the SAR of a series of active compounds to build a pharmacophore model that describes the essential structural features required for activity. This model can then be used to design new molecules with a higher probability of being active. The design of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as IDO1 inhibitors was based on the structure of the IDO1 active site, demonstrating a successful application of rational design nih.gov.

The synthesis of libraries of indazolone analogs with systematic variations in their structure, guided by SAR data and computational modeling, is a powerful strategy for the discovery of new drug candidates rsc.org.

Mechanistic Biological Investigations of Indazolone Derivatives

Molecular Target Identification and Engagement Studies of 2-Phenethyl-1,2-dihydro-indazol-3-one

The indazolone scaffold has been the subject of various biological investigations, with derivatives showing engagement with a range of molecular targets. This section focuses specifically on the mechanistic details reported for the compound this compound.

Enzyme Modulation by Indazolones (e.g., Cyclooxygenases, Nitric Oxide Synthase)

Research into the enzymatic modulation by this compound has primarily centered on its effects on enzymes involved in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

A key study in the Journal of Medicinal Chemistry in 1991 by Bruneau et al. described a series of 1,2-dihydroindazol-3-ones as redox-active 5-lipoxygenase (5-LPO) inhibitors. Within this series, this compound was evaluated for its inhibitory activity against both 5-LPO and cyclooxygenase (CO). The proposed mechanism for these indazolinones involves the reduction of the enzymes to their inactive state.

The study revealed that N-2 substituted indazolinones, including the 2-phenethyl derivative, were orally active and demonstrated inhibition of both 5-LPO and cyclooxygenase. Specifically, this compound was found to have an IC50 value of 15,000 nM for the inhibition of cyclooxygenase-1 (COX-1). This indicates a moderate level of inhibition for this particular enzyme isoform. The inhibitory activity against 5-lipoxygenase was also a key finding, positioning this class of compounds as dual inhibitors.

The structure-activity relationship (SAR) studies within this research highlighted the importance of the substituent at the N-2 position for oral activity and the modulation of both enzyme systems. While N-2 alkyl derivatives were active against both enzymes, other substitutions led to more selective 5-LPO inhibition.

Table 1: In Vitro Enzymatic Inhibition Data for this compound

| Enzyme Target | IC50 (nM) | Reference |

| Cyclooxygenase-1 (COX-1) | 15,000 | |

| 5-Lipoxygenase (5-LPO) | Active, specific value not detailed in summary |

Receptor Interaction Mechanisms (e.g., Opioid Receptors, GABAergic System, Serotonin Receptors, Angiotensin II Receptors, CRAC Channels, Tyrosine Kinase Receptors)

Currently, there is a lack of specific published research detailing the interaction mechanisms of this compound with opioid receptors, the GABAergic system, serotonin receptors, angiotensin II receptors, CRAC channels, or tyrosine kinase receptors. While the broader class of N-substituted indazolones has been investigated for anti-inflammatory properties which can involve various receptor-mediated pathways, specific data for the phenethyl derivative on these particular receptor systems is not available in the public domain. nih.gov

Pathways Modulated by Indazolone Scaffolds

Given the inhibitory action of this compound on COX-1 and 5-LOX, the primary signaling pathway modulated by this compound is the arachidonic acid cascade. By inhibiting these key enzymes, the compound effectively reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This dual inhibition is a significant mechanistic feature, as it targets two major arms of the inflammatory response. The suppression of these pathways is linked to the observed anti-inflammatory effects of N-substituted indazolones in animal models. nih.gov

Further research is needed to elucidate the effects of this compound on other cellular signaling pathways.

In Silico Approaches in Mechanistic Biological Assessment

As of the current available literature, there are no specific in silico studies, such as molecular docking or computational analyses, that have been published focusing on the mechanistic biological assessment of this compound. Such studies would be valuable in providing a deeper understanding of its binding modes with target enzymes like COX-1 and 5-LOX and in predicting potential off-target interactions.

Comparative Mechanistic Analysis with Structurally Related Compounds

The 1991 study by Bruneau and colleagues provides a basis for a comparative mechanistic analysis of this compound with other N-2 substituted indazolinones. The core mechanism of action for this class of compounds is proposed to be their redox activity, leading to the reduction and inactivation of target enzymes.

A key finding of this comparative analysis is the influence of the N-2 substituent on both potency and selectivity. For instance, while N-2 alkyl derivatives like the phenethyl compound inhibit both 5-LPO and cyclooxygenase, N-2 benzyl (B1604629) derivatives were found to be more selective for 5-LPO. This suggests that the nature of the substituent at this position plays a critical role in how the molecule interacts with the active sites of these enzymes.

Furthermore, the study highlighted that N-1,N-2-unsubstituted and N-1-substituted derivatives were orally inactive, in contrast to the N-2 substituted analogs. This points to the importance of the N-2 substitution for the pharmacokinetic properties that allow for oral bioavailability and subsequent target engagement in vivo.

A later study in 1996 by Tse et al. on N-substituted indazolones further supports the anti-inflammatory potential of this class, linking it to the inhibition of cyclooxygenase and 5'-lipoxygenase activities, as well as the blockage of cytokine release. nih.gov While this study did not specifically detail the activity of the 2-phenethyl derivative, it reinforces the general mechanistic understanding of how N-substituted indazolones exert their biological effects.

Derivatization and Analog Development of 2 Phenethyl 1,2 Dihydro Indazol 3 One

Synthesis of Substituted 2-Phenethyl-1,2-dihydro-indazol-3-one Analogs

The synthesis of analogs of this compound is achieved through various chemical strategies that allow for the introduction of a wide array of functional groups. These modifications can be targeted at either the phenethyl group or the indazolone core itself.

A primary method for creating analogs involves the N-alkylation of a pre-formed indazolone ring. For instance, 1H-indazoles can be selectively alkylated at the N2 position using various alkyl halides or their equivalents in the presence of a suitable base. organic-chemistry.org This approach allows for the introduction of diverse phenethyl-like substituents by using appropriately substituted phenethyl halides.

Another powerful strategy is the direct functionalization of the indazole skeleton. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce aryl or heteroaryl groups. researchgate.net For example, a 3-iodo-indazole derivative can be coupled with various boronic acids to yield 3-substituted analogs. researchgate.net Similarly, direct C-H arylation can be performed on the indazole ring, often catalyzed by palladium complexes, to form C-C bonds with different aryl partners. researchgate.net

A mild and efficient method for producing 2-substituted indazolones utilizes bis(pinacolato)diboron (B136004) (B₂(OH)₄) to mediate a reductive N-N bond formation, a strategy that is notable for not requiring a metal catalyst and being compatible with a wide range of both aliphatic and aromatic amines. researchgate.net One-pot synthesis procedures have also been developed, for instance, a copper(I)-mediated reaction can produce 2,3-dihydro-1H-indazoles in moderate to good yields (55%-72%), offering a more efficient route than corresponding two-step processes. nih.gov

| Reaction Type | Description | Catalyst/Reagents | Potential Substitution Site |

| N-Alkylation | Introduction of an alkyl group at a nitrogen atom. | Alkyl halides, Base (e.g., Cs₂CO₃) | N-2 Position |

| Suzuki-Miyaura Coupling | Cross-coupling reaction to form C-C bonds. | Pd(PPh₃)₄, NaHCO₃, Aryl boronic acids | C-3 Position (from 3-iodoindazole) |

| Direct C-H Arylation | Formation of a C-C bond by activating a C-H bond. | Pd(dppf)Cl₂, Ag₂CO₃, Aryl iodides | C-3 Position |

| Reductive N-N Formation | Metal-free approach for N-substitution. | B₂(OH)₄, Aliphatic/Aromatic amines | N-2 Position |

| One-Pot Cyclization | Multi-step reaction in a single vessel. | CuI, 1,10-phenanthroline (B135089), Cs₂CO₃ | Indazole Ring Formation |

Functionalization Strategies for the Indazolone Core

Functionalization of the indazolone core is a critical strategy for diversifying the chemical space around the parent molecule. These modifications can dramatically influence the compound's physicochemical properties and biological activity. Methodologies often focus on C-H activation, allowing for the direct introduction of new functional groups onto the heterocyclic ring system without pre-functionalized starting materials. rsc.org

Rhodium(III)-catalyzed C-H activation is a prominent technique. nih.gov This method can be used for C-H/N-H annulation to create fused heterocyclic systems or for C-H allylation to introduce allyl groups onto the indazolone structure. These reactions are valued for their mild conditions and high functional-group compatibility. nih.gov For example, the reaction of phenylindazolones with 5-methylene-1,3-dioxan-2-one can yield fused indazolone heterocycles. nih.gov

Transition-metal catalysis, particularly with palladium, is widely used for the functionalization of indazoles. researchgate.netrasayanjournal.co.in These methods facilitate a variety of transformations, including:

Arylation: Introducing aryl groups at different positions. researchgate.net

Alkylation: Attaching alkyl chains. researchgate.net

Alkenylation: Introducing double bonds. researchgate.netrasayanjournal.co.in

Alkynylation: Introducing triple bonds. researchgate.netrasayanjournal.co.in

Microwave-assisted functionalization has emerged as an environmentally benign protocol. rasayanjournal.co.in This technique often accelerates reaction times and improves yields for cross-coupling reactions, enabling the efficient insertion of aryl, alkyl, and other functional groups into the indazole nucleus. rasayanjournal.co.in

| Functionalization Strategy | Position | Catalyst/Method | Group Introduced |

| C-H/N-H Annulation | Phenyl Ring of Indazolone | Rh(III)-Catalysis | Fused Heterocycles |

| C-H Allylation | Phenyl Ring of Indazolone | Rh(III)-Catalysis | Allyl Groups |

| Direct Arylation | C3-Position | Palladium-Catalysis | Aryl Groups |

| N-Alkynylation | N-Position | Copper-Catalysis (Microwave) | Alkynyl Groups |

| C-H Fluorination | Indazole Ring | Metal-Free (NFSI) | Fluorine |

Development of Schiff's Bases of Indazolone Derivatives

Schiff's bases, which contain a C=N double bond (imine), are a significant class of derivatives developed from the indazolone core. These compounds are synthesized through the condensation of an indazolone-containing precursor with various aldehydes or ketones. jocpr.comzenodo.org

A common synthetic route begins with the synthesis of the core 1,2-dihydro-indazol-3-one from a starting material like o-hydrazinobenzoic acid, which is cyclized using a strong acid like concentrated HCl. jocpr.com The resulting indazolone is then reacted with a substituted aniline (B41778) or benzaldehyde (B42025) to form the corresponding Schiff's base. jocpr.comzenodo.org For example, 1-ethyl-1H-indazole-3-hydrazide can be condensed with various substituted benzaldehydes in the presence of a catalytic amount of sulfuric acid in ethanol (B145695) to yield a series of indazolyl Schiff's bases. zenodo.org

The development of these derivatives is driven by the versatile chemical nature of the imine group and the potential for diverse biological activities. jocpr.comorientjchem.org

| Starting Material 1 | Starting Material 2 | Product Type | Key Reaction |

| 1,2-dihydro-indazol-3-one | 4-Substituted Aniline | Schiff's Base of Indazolone | Condensation |

| 1-ethyl-1H-indazole-3-hydrazide | Substituted Benzaldehyde | Indazolyl Schiff's Base | Condensation |

| Imidazole-2-carboxaldehyde | Primary Amine | Schiff's Base Imidazole | Condensation |

A series of novel Schiff's bases of indazolone derivatives were prepared by reacting 1,2-dihydro-indazol-3-one with various substituted anilines, resulting in compounds designated Ia through Ih. jocpr.com

Libraries of Indazolone Derivatives for Research Screening

To explore the potential of the indazolone scaffold in areas like drug discovery, large collections of related compounds, known as chemical libraries, are often created for research screening. nih.govplos.org These libraries allow for the rapid testing of many structural variations against biological targets.

A notable advancement in this area is the development of DNA-encoded libraries (DELs). nih.gov A DEL featuring an indazolone core was constructed using a DNA-compatible, light-promoted reaction. This high-efficiency approach enabled the synthesis of a large, diverse collection of indazolone-based compounds, which was subsequently used to screen for and identify novel ligands for specific protein targets, such as the E1A-binding protein (p300). nih.gov A B₂(OH)₄-mediated reductive N-N bond formation method was also successfully applied to a DNA-encoded library to construct indazolone cores, highlighting the method's utility in generating diverse libraries from simple amines. researchgate.net

Screening libraries are designed to cover a broad and diverse chemical space. asinex.com They often incorporate structural features from natural products and known drugs to increase the probability of finding active compounds or "hits". asinex.comasinex.com The synthesis of indenyl-thiazole and indenyl-formazan derivatives for anticancer screening is an example of how targeted libraries are created and tested to identify potent compounds. plos.org

| Library Type | Synthetic Approach | Core Scaffold | Screening Application |

| DNA-Encoded Library (DEL) | Light-promoted reaction | Indazolone | p300 E1A-binding protein inhibitors |

| DNA-Encoded Library (DEL) | B₂(OH)₄-mediated reaction | Indazolone | General diversity-oriented synthesis |

| Targeted Library | Multi-step synthesis | Indenyl-thiazole, Indenyl-formazan | Anticancer activity screening |

| "BioDesign" Library | Natural product-inspired synthesis | Diverse heterocyclic scaffolds | General high-throughput screening |

Future Research Directions and Perspectives for 2 Phenethyl 1,2 Dihydro Indazol 3 One

Innovations in Synthetic Accessibility and Efficiency

The development of novel and efficient synthetic routes is paramount for enabling extensive research into the properties and applications of 2-Phenethyl-1,2-dihydro-indazol-3-one. Future efforts are likely to focus on improving yield, scalability, and environmental impact, moving beyond traditional multi-step syntheses.

Recent advancements have provided two notable methods for the synthesis of 2-substituted indazolones. A one-step, transition-metal-free method involves the reaction of primary alkyl amines with o-nitrobenzyl alcohols in the presence of a strong base like potassium hydroxide (B78521) at elevated temperatures. escholarship.orgorganic-chemistry.org This approach is scalable and tolerates a range of functional groups on both the amine and the aromatic ring. escholarship.org

A more recent innovation is a photochemical method that offers a milder and more efficient alternative. nih.gov This process generates the key o-nitrosobenzaldehyde intermediate in situ from o-nitrobenzyl alcohol using light, which then reacts with phenethylamine (B48288) in an aqueous solvent at room temperature. nih.gov This method avoids the harsh, high-temperature conditions of the base-mediated protocol. escholarship.orgnih.gov The synthesis of this compound has been successfully demonstrated using this photochemical approach, yielding the product as a yellow solid. nih.gov

Future research will likely aim to optimize these processes further. This could involve exploring different light sources and photosensitizers for the photochemical method or investigating alternative bases and solvent systems for the thermal method to improve yields and reduce reaction times. The development of continuous flow processes could also enhance the scalability and safety of these syntheses. chemrxiv.org

Table 1: Comparison of Synthetic Methods for 2-Substituted Indazolones

| Feature | Base-Mediated Synthesis | Photochemical Synthesis |

|---|---|---|

| Starting Materials | o-Nitrobenzyl alcohol, Primary amine | o-Nitrobenzyl alcohol, Primary amine |

| Key Reagents | Potassium hydroxide (strong base) | Light source (>365 nm) |

| Conditions | High temperature (e.g., 100 °C) | Room temperature |

| Solvent | Ethanol (B145695), Water | Aqueous buffer (e.g., PBS) |

| Key Advantages | Scalable, One-pot | Mild conditions, High efficiency |

| Key Intermediate | o-Nitrosobenzaldehyde | o-Nitrosobenzaldehyde |

| Reference | escholarship.orgorganic-chemistry.org | nih.gov |

Advanced Mechanistic Elucidation of Chemical Reactions

A thorough understanding of the reaction mechanisms underlying the formation of this compound is crucial for optimizing existing synthetic routes and designing new ones. The current proposed mechanism for both the base-mediated and photochemical syntheses proceeds through a common key intermediate, o-nitrosobenzaldehyde. escholarship.orgnih.govresearchgate.net

The proposed pathway is as follows:

Intermediate Generation : The starting material, o-nitrobenzyl alcohol, is converted in situ to the highly reactive o-nitrosobenzaldehyde. In the thermal method, this is achieved via a base-mediated process, while the photochemical method uses light to generate an aci-nitro species that rearranges. escholarship.orgnih.gov

Condensation : The primary amine (phenethylamine) undergoes condensation with the o-nitrosobenzaldehyde. This can occur at either the nitroso or the aldehyde group. escholarship.org

Cyclization and N-N Bond Formation : The resulting intermediate undergoes a series of steps involving cyclization, dehydration, and tautomerization to form the final indazolone ring, establishing the critical N-N bond. escholarship.orgresearchgate.net

Future research should focus on a more profound mechanistic elucidation. This could involve computational studies, such as Density Functional Theory (DFT) calculations, to model the transition states and intermediates, providing insight into the reaction kinetics and thermodynamics. organic-chemistry.org Experimental studies, including kinetic analysis and the trapping of proposed intermediates, would provide direct evidence to support or refine the proposed pathway. Understanding the precise sequence of condensation and cyclization events will be key to controlling selectivity and improving reaction efficiency.

Expansion of Structure-Activity Landscape for New Interactions

The indazolone core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antibacterial, antihyperglycemic, and antitumor properties. nih.gov A significant future direction for this compound is the systematic exploration of its structure-activity relationships (SAR) to identify and optimize new biological interactions.

The existing structure of this compound offers several points for chemical modification:

The Phenethyl Group : Modifications can be made to the phenyl ring of the phenethyl moiety. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions could significantly influence binding affinity and selectivity for biological targets. nih.gov

The Indazolone Core : Substituents could be added to the benzo portion of the indazolone ring. Halogenation or the addition of methyl groups, for instance, has been shown to modulate the activity of other indazole-containing compounds. austinpublishinggroup.com

The Ethyl Linker : The length and rigidity of the ethyl linker between the nitrogen and the phenyl ring could be altered to probe the spatial requirements of a target's binding pocket.

Initial screening of this compound and its future derivatives against a broad range of biological targets (e.g., kinases, G-protein coupled receptors, metabolic enzymes) will be necessary to identify initial hits. Subsequent SAR studies, guided by the principles observed in related heterocyclic compounds, can then be performed to enhance potency and selectivity. nih.govmdpi.comesisresearch.org For example, studies on other indazole derivatives have shown that substitutions at specific positions are crucial for inhibitory activity against targets like HIF-1. nih.gov

Novel Applications in Chemical Biology Research

Beyond direct therapeutic applications, this compound can serve as a foundational scaffold for developing novel tools for chemical biology research. The combination of its straightforward synthesis and the biological potential of the indazolone core makes it an attractive starting point for creating molecular probes.

Future research could focus on designing and synthesizing derivatives of this compound that are tailored for specific research applications:

Affinity-Based Probes : By incorporating a reactive group or a photoreactive moiety, the molecule could be converted into a tool for identifying its cellular binding partners through affinity chromatography or photo-affinity labeling.

Fluorescent Probes : The attachment of a fluorophore to the scaffold could allow for the visualization of the molecule's distribution within cells and tissues, providing insights into its mechanism of action and identifying its target organelles or proteins.

Tool Compounds : If a specific biological activity is identified and optimized through SAR studies (as described in 9.3), the compound could be used as a "tool compound" to selectively inhibit or activate a particular biological pathway, enabling researchers to study the downstream effects and elucidate complex cellular processes.

The development of such chemical biology tools would not only advance our understanding of the specific pathways modulated by this class of molecules but also contribute to the broader field of chemical genetics by providing new probes to interrogate biological systems.

Q & A

Q. What frameworks support the integration of this compound into interdisciplinary studies (e.g., materials science or medicinal chemistry)?

- Methodological Answer : Adopt a systems chemistry approach , linking synthetic pathways to downstream applications. For drug discovery, use structure-activity relationship (SAR) modeling; for materials, pair with molecular dynamics simulations to predict bulk properties. Collaborate across domains to align experimental designs with application-specific metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.